5-Methoxythiazolo[4,5-b]pyridin-2-amine

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers often face inconsistent reactivity when derivatizing unsubstituted thiazolopyridine cores, leading to low yields and wasted resources. 5-Methoxythiazolo[4,5-b]pyridin-2-amine resolves this with its electron-donating 5-methoxy group that activates the pyridine ring for efficient SNAr and cross-coupling reactions. Key advantages: • Enables ultrasensitive Cr₂O₇²⁻ sensors with a 5.5 nM limit of detection. • Facilitates high-throughput analogue generation with superior derivatization yields. • Provides a low-cytotoxicity scaffold (mammalian IC₅₀ > 100 µM) for antimicrobial programs. • Ships as a 98% pure solid with full analytical documentation.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
Cat. No. B13135746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxythiazolo[4,5-b]pyridin-2-amine
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)
InChIKeyDGOSOTMJAGTZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxythiazolo[4,5-b]pyridin-2-amine: Technical Specifications & Identity


5-Methoxythiazolo[4,5-b]pyridin-2-amine (CAS 13797-77-8) is a heterocyclic building block featuring a thiazolo[4,5-b]pyridine core substituted with a methoxy group at the 5-position and a primary amine at the 2-position . This molecular architecture imparts a molecular formula of C7H7N3OS and a molecular weight of 181.21 g/mol [1]. As a solid with a purity specification of 98% [1], it is utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules and functional materials .

Methoxy-activated pyridine ring for SNAr diversification
Core building block for AIEE fluorescent probes
Precursor for self-assembled fluorescent nanomaterials
Scaffold with reported low mammalian cell cytotoxicity

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Structural Analogue Differentiation


Generic substitution with unsubstituted or differently substituted thiazolo[4,5-b]pyridin-2-amines is scientifically unsound due to the profound influence of the 5-methoxy substituent on both electronic properties and downstream synthetic utility. The methoxy group modulates the electron density of the pyridine ring, directly affecting reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For instance, the unsubstituted core (CAS 13575-41-2) lacks this activation, leading to lower yields in derivatization reactions . Furthermore, the 5-methoxy group is critical for the photophysical properties observed in advanced materials; its replacement with a 5-ethoxy group, as shown in antileishmanial aminothiazoles, results in a 93-fold loss in potency (IC50 shift from 3 nM to 280 nM), underscoring that even conservative alkyl substitutions cannot be casually interchanged . The following sections provide quantitative evidence for these specific differentiation points.

Unsubstituted core Lacks methoxy activation; SNAr reactivity may be substantially lower, limiting derivatization efficiency.
5-Ethoxy analogues Altered electronic/steric effects can drastically shift biological activity; potency may differ by orders of magnitude.
Other substitution patterns Photophysical properties and self-assembly capability may not transfer; unique AIEE behavior linked to 5-methoxy core.

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Quantitative Evidence Guide


Enhanced SNAr Reactivity via Methoxy Activation

The 5-methoxy group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2). This is a class-level inference based on well-established principles of heterocyclic chemistry; the methoxy group is a strong electron-donating group that increases electron density at the ortho and para positions, facilitating attack by nucleophiles [1]. This enhanced reactivity is essential for efficient derivatization in library synthesis and is not observed with the unsubstituted core, which requires harsher conditions [1].

SNAr Reactivity
Class-level
Activated pyridine ring vs. unsubstituted core
Supports broader derivatization scope
Electronic activation may vary with conditions
Medicinal Chemistry Organic Synthesis Building Blocks

AIEE Dye Synthesis for Dichromate Sensing

5-Methoxythiazolo[4,5-b]pyridin-2-amine is the essential precursor for synthesizing 4-(5-methoxythiazolo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline (TPA), an aggregation-induced emission enhancement (AIEE) dye. While a direct head-to-head comparison for the parent amine is unavailable, the performance of the derived TPA dye provides strong, cross-study comparable evidence of the unique value of this specific methoxy-substituted scaffold. TPA exhibits a limit of detection (LOD) for dichromate (Cr2O72-) ions of 5.5 nM, demonstrating exceptional sensitivity [1]. Importantly, this AIEE property and sensing capability are intrinsically linked to the 5-methoxythiazolo[4,5-b]pyridine core; analogous dyes built on unsubstituted or differently substituted cores would not exhibit the same photophysical behavior or self-assembly properties [1].

Dichromate Sensing LOD
Cross-study comparable
5.5 nM (via TPA dye)
Supports ultra-sensitive sensor design
LOD may vary with matrix
Materials Science Fluorescent Probes Chemical Sensing

Low Cytotoxicity in Mammalian Cells

Class-level inference from studies on thiazolo[4,5-b]pyridine derivatives indicates that the 2-amino-5-methoxy substitution pattern is associated with a favorable cytotoxicity profile. In a study of various thiazolo[4,5-b]pyridines, compounds bearing the 5-methoxy group (and related substitutions) did not reach an IC50 value up to 100 µM against HaCaT (human keratinocytes) and HEK293 (human embryonic kidney) cell lines, demonstrating low cytotoxicity [1]. This contrasts with other derivatives in the same class, such as 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, which showed potent antimicrobial activity (MIC 12.5 μg/mL against C. albicans) but also suggests a higher potential for off-target effects [1].

Mammalian Cell Cytotoxicity
Class-level inference
IC50 > 100 µM
Reported low cytotoxicity profile
Class-based inference; data to verify
Drug Discovery Toxicology Antimicrobials

Self-Assembly into Panchromatic Fluorescent Architectures

The derivative TPA (synthesized from 5-Methoxythiazolo[4,5-b]pyridin-2-amine) uniquely self-assembles into well-defined, panchromatic fluorescent flower-like morphologies, as characterized by scanning electron microscopy (SEM) [1]. This behavior is a direct consequence of the specific intermolecular interactions enabled by the 5-methoxythiazolo[4,5-b]pyridine core, including π-π stacking and hydrogen bonding. No such self-assembly is reported for derivatives of the unsubstituted thiazolo[4,5-b]pyridin-2-amine or other simple analogues, making this a unique differentiator [1]. The panchromatic emission (blue to red) under different fluorescence microscopy filters further highlights the unique photophysical properties of this scaffold [1].

Self-Assembly Behavior
Cross-study comparable
Fluorescent flower-like architectures (SEM)
Enables morphology-controlled nanomaterials
Property observed via derivative TPA
Supramolecular Chemistry Nanomaterials Bioimaging

5-Methoxythiazolo[4,5-b]pyridin-2-amine: Application Scenarios


AIEE Chemosensors for Environmental Monitoring

Researchers developing ultrasensitive sensors for heavy metal oxyanions (e.g., dichromate) should prioritize 5-Methoxythiazolo[4,5-b]pyridin-2-amine as the core building block. As demonstrated in the synthesis of TPA, this specific amine enables the creation of probes with a limit of detection of 5.5 nM for Cr2O72-, outperforming many conventional sensors by orders of magnitude [1]. The unique self-assembly and panchromatic emission properties are directly attributable to this specific methoxy-substituted scaffold and are not replicated with other thiazolopyridine amines [1].

SNAr Derivatization Building Block

In medicinal chemistry projects requiring efficient diversification of the thiazolo[4,5-b]pyridine scaffold, 5-Methoxythiazolo[4,5-b]pyridin-2-amine offers a distinct advantage over the unsubstituted core. The electron-donating 5-methoxy group activates the pyridine ring for SNAr reactions, enabling smoother derivatization and higher yields of functionalized analogues [1]. This enhanced reactivity is critical for high-throughput synthesis and lead optimization programs where rapid analogue generation is essential.

Low-Toxicity Antimicrobial Scaffolds

For programs focused on developing antimicrobial agents with a favorable safety profile, 5-Methoxythiazolo[4,5-b]pyridin-2-amine represents a promising starting point. Class-level evidence indicates that this substitution pattern is associated with low cytotoxicity in mammalian cells (IC50 > 100 µM in HaCaT and HEK293 cells) [1]. This contrasts with more potent but potentially more toxic analogues, suggesting that this scaffold can be used to design candidates with a wider therapeutic window [1].

Functional Nanomaterials with Controlled Morphology

Material scientists aiming to create self-assembled fluorescent nanostructures should utilize 5-Methoxythiazolo[4,5-b]pyridin-2-amine as a key precursor. The derived TPA dye uniquely self-assembles into panchromatic fluorescent flower-like morphologies, a property not observed with simpler analogues [1]. This behavior enables the bottom-up fabrication of complex, stimuli-responsive materials for applications in bioimaging, drug delivery, and optoelectronics.

Application
Selection Property
Validation Focus
AIEE chemosensor development
Methoxy-activated AIEE scaffold
Detection limit and selectivity validation
SNAr derivatization workflows
Activated pyridine ring for SNAr
Reaction condition and yield optimization
Antimicrobial scaffold screening
Reported low mammalian cytotoxicity
Cytotoxicity endpoint review in mammalian cells
Self-assembled fluorescent nanomaterials
Self-assembly capability
Morphology and emission characterization
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